molecular formula C26H24N4O4 B11963625 2,4-Dihydroxy-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide CAS No. 881403-01-6

2,4-Dihydroxy-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B11963625
CAS No.: 881403-01-6
M. Wt: 456.5 g/mol
InChI Key: YNOIFDSUNUXISB-JVWAILMASA-N
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Description

2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex structure, which includes a benzohydrazide core, a pyrazole ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:

  • Dissolve 2,4-dihydroxybenzohydrazide in a suitable solvent such as ethanol.
  • Add the aldehyde or ketone (e.g., 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde) to the solution.
  • Add a catalytic amount of acid (e.g., acetic acid) to the mixture.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzohydrazide: A simpler analog without the pyrazole ring.

    1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    Hydrazones: A class of compounds with similar hydrazide functional groups.

Uniqueness

2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is unique due to its combination of functional groups and aromatic rings, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

881403-01-6

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C26H24N4O4/c1-2-14-34-22-11-8-18(9-12-22)25-19(17-30(29-25)20-6-4-3-5-7-20)16-27-28-26(33)23-13-10-21(31)15-24(23)32/h3-13,15-17,31-32H,2,14H2,1H3,(H,28,33)/b27-16+

InChI Key

YNOIFDSUNUXISB-JVWAILMASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

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